molecular formula C6H6KNO4 B12081343 Clavam-2-carboxylate Potassium

Clavam-2-carboxylate Potassium

Cat. No.: B12081343
M. Wt: 195.21 g/mol
InChI Key: ZEGVYXSLQYYZIN-ZJQZTCRYSA-M
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Description

Clavam-2-carboxylate Potassium is a chemical compound that serves as an impurity in the synthesis of Clavulanic Acid, a β-lactamase inhibitor. This compound is typically added to amoxicillin to enhance its effectiveness . Clavulanic Acid is known for its ability to inhibit β-lactamase enzymes, which are produced by bacteria to resist β-lactam antibiotics. This makes this compound an important compound in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clavam-2-carboxylate Potassium involves several steps. Initially, proclavaminic acid undergoes cyclization to produce dihydroclavaminic acid, which is then desaturated to form clavaminic acid. This is followed by decarboxylation and deamination to produce an aldehyde intermediate. Finally, oxidation and hydrolysis reactions convert this intermediate into this compound .

Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Streptomyces species, such as Streptomyces clavuligerus. The complex genetic organization of the clavam biosynthetic genes in these species facilitates the production of this compound and other related compounds .

Chemical Reactions Analysis

Types of Reactions: Clavam-2-carboxylate Potassium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other useful compounds.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydroxide, and isopropyl alcohol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include Clavulanic Acid and its derivatives. These products are crucial for their β-lactamase inhibitory activity, which enhances the effectiveness of β-lactam antibiotics .

Scientific Research Applications

Clavam-2-carboxylate Potassium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for various analytical techniques. In biology and medicine, it plays a crucial role in the development of β-lactamase inhibitors, which are essential for combating antibiotic resistance. In the pharmaceutical industry, it is used to enhance the effectiveness of antibiotics like amoxicillin .

Mechanism of Action

The mechanism of action of Clavam-2-carboxylate Potassium involves its conversion into Clavulanic Acid, which then inhibits β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound helps restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Clavam-2-carboxylate Potassium include Clavulanic Acid, Lithium Clavulanate, and Potassium Clavulanate. These compounds share similar β-lactamase inhibitory properties and are used in combination with β-lactam antibiotics to enhance their effectiveness .

Uniqueness: What sets this compound apart from other similar compounds is its specific role as an impurity in the synthesis of Clavulanic Acid. This unique position allows it to contribute to the overall effectiveness of β-lactam antibiotics by ensuring the purity and potency of the final product .

Biological Activity

Clavam-2-carboxylate potassium is a potassium salt derived from clavam-2-carboxylic acid, which is produced through the fermentation of the bacterium Streptomyces clavuligerus. This compound is classified as a beta-lactam antibiotic and primarily functions as a beta-lactamase inhibitor , enhancing the efficacy of other antibiotics, particularly those in the beta-lactam class.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. Its chemical formula is C9H10KNO3C_9H_{10}KNO_3 with a molecular weight of approximately 195.21 g/mol . The structural characteristics enable it to effectively inhibit beta-lactamase enzymes produced by resistant bacteria, thereby broadening the spectrum of antibiotics that can be used in treatment.

The primary mechanism of action for this compound involves its ability to bind irreversibly to beta-lactamases. This action prevents these enzymes from inactivating beta-lactam antibiotics, such as amoxicillin and penicillin derivatives. By doing so, clavam-2-carboxylate allows these antibiotics to remain effective against a wider range of bacterial strains, including those resistant to standard treatments.

Antibiotic Efficacy

This compound is particularly effective in combination therapies. Studies have demonstrated that when used alongside penicillin derivatives, it significantly enhances their antibacterial activity against resistant strains by preventing degradation by beta-lactamases. This synergistic effect is crucial in treating infections caused by organisms that produce these enzymes.

Toxicity Profile

Research indicates that this compound exhibits a lower toxicity profile compared to many other antibiotics. This characteristic makes it suitable for use in various clinical settings, especially where patient safety is a concern.

Comparative Analysis with Other Beta-Lactams

The following table summarizes the properties and uses of this compound compared to other related compounds:

Compound NameStructure TypePrimary UseUnique Features
This compoundBeta-lactamAntibiotic & Beta-lactamase inhibitorEnhances efficacy of other antibiotics
Clavulanic AcidBeta-lactamAntibioticServes as a beta-lactamase inhibitor
AmoxicillinPenicillin derivativeAntibioticBroad-spectrum activity; often combined with clavulanic acid
SulbactamBeta-lactamase inhibitorAntibioticUsed primarily in combination therapies

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is well absorbed when administered orally, with significant distribution across various tissues. The volume of distribution has been reported at approximately 12 L , indicating extensive tissue penetration. Clinical studies have also demonstrated effective concentrations in infected tissues, enhancing its therapeutic potential.

Case Studies and Research Findings

  • Clinical Efficacy : A study involving pediatric patients treated with a combination of amoxicillin and clavulanate potassium showed improved outcomes in cases resistant to standard amoxicillin therapy. The combination therapy resulted in higher concentrations of amoxicillin at infection sites due to the protective effect of clavulanic acid against beta-lactamases .
  • In Vitro Studies : Laboratory investigations have confirmed that this compound significantly increases the effectiveness of amoxicillin against Staphylococcus aureus strains producing beta-lactamases, demonstrating its critical role in overcoming antibiotic resistance .
  • Synergistic Effects : Further research indicated that combining clavam-2-carboxylate with other antibiotics leads to enhanced bactericidal activity, particularly against Gram-negative bacteria known for their resistance mechanisms .

Properties

Molecular Formula

C6H6KNO4

Molecular Weight

195.21 g/mol

IUPAC Name

potassium;(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C6H7NO4.K/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5+;/m1./s1

InChI Key

ZEGVYXSLQYYZIN-ZJQZTCRYSA-M

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)C(=O)[O-].[K+]

Canonical SMILES

C1C2N(C1=O)CC(O2)C(=O)[O-].[K+]

Origin of Product

United States

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